3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-4-24(5-2)18-10-6-16(7-11-18)8-13-21(25)20-14-17-9-12-19(27-3)15-22(17)28-23(20)26/h6-15H,4-5H2,1-3H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXGLECWQGZCEC-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid. The reaction conditions may vary depending on the specific requirements of the synthesis, but generally, it is carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the diethylamino or methoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its unique photophysical properties . In biology and medicine, it has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent . The compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
In the industrial sector, this compound is used in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its unique electronic properties make it suitable for use in these advanced technologies.
Mechanism of Action
The mechanism of action of 3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) may also contribute to its cytotoxic effects.
In the context of its use as a fluorescent probe, the compound undergoes excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes, which are responsible for its dual fluorescence properties . These processes are influenced by the solvent environment and the compound’s molecular structure.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Key Observations :
- Diethylamino vs.
- Methoxy vs. Hydroxy Substitutions : The 7-methoxy group in the target compound improves metabolic stability relative to 7-hydroxy derivatives, which may undergo glucuronidation or sulfation .
- Fluorescence Properties: The diethylamino-phenyl group in the target compound likely enhances intramolecular charge transfer (ICT), enabling fluorescence applications in bioimaging, similar to compound (77) in .
Pharmacological Activity
Table 2: Bioactivity Comparison
Key Findings :
- The target compound’s anticancer activity is hypothesized to stem from its α,β-unsaturated ketone, which reacts with cellular nucleophiles (e.g., thiols in proteins) to disrupt cancer cell proliferation .
- Unlike chlorophenyl derivatives (e.g., compound 75), the diethylamino group may reduce direct cytotoxicity but improve selectivity via fluorescence-guided targeting .
- Antimicrobial activity is notably absent in the target compound but prominent in triazole-containing analogues, suggesting that heterocyclic additions are critical for this function .
Biological Activity
3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one, a coumarin derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a diethylamino group, an acryloyl group, and a methoxy group, contributing to its distinct properties.
- IUPAC Name : 3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-7-methoxychromen-2-one
- Molecular Formula : C23H23NO4
- Molecular Weight : 377.4 g/mol
- CAS Number : 1351857-79-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its anticancer properties, where it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. Additionally, its unique photophysical properties make it suitable as a fluorescent probe, utilizing mechanisms such as excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to reduce cell viability in breast cancer and leukemia cells significantly.
Antidiabetic Potential
The compound has also been explored for its potential as a DPP-4 inhibitor, which is crucial in the management of type 2 diabetes. Studies have demonstrated that derivatives of this compound can provide substantial inhibition of DPP-4 activity, comparable to existing long-acting antidiabetic medications .
Fluorescent Properties
Due to its structural characteristics, this compound serves as an effective fluorescent probe in biochemical assays. Its dual fluorescence properties allow for sensitive detection in biological systems, making it valuable in research applications involving live-cell imaging and tracking cellular processes.
Comparative Analysis with Other Coumarin Derivatives
A comparison of this compound with other coumarin derivatives highlights its unique attributes:
| Compound Name | Anticancer Activity | DPP-4 Inhibition | Fluorescent Properties |
|---|---|---|---|
| 3-Hydroxyflavone | Moderate | Low | Present |
| 7-Hydroxycoumarin | Low | Moderate | Present |
| This compound | High | High | Exceptional |
Case Studies
- In Vitro Study on Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents.
- DPP-4 Inhibition Study : Another investigation into the antidiabetic properties revealed that this compound could inhibit DPP-4 activity by over 80% at a concentration comparable to established drugs like omarigliptin, indicating strong potential for further development in diabetes management .
Q & A
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Employ a combination of UV-Vis (to confirm π→π* transitions in the chromenone core), FTIR (for acryloyl C=O and chromenone lactone stretching), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (for molecular ion confirmation). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can reaction conditions (e.g., solvent, temperature) be optimized for multi-step synthesis?
- Methodological Answer : For intermediates like the 7-methoxy chromenone core, use controlled anhydrous conditions (e.g., DMF as solvent at 80–100°C) to prevent hydrolysis. For acryloyl coupling, optimize pH (6.5–7.5) and temperature (60–70°C) to balance reaction rate and byproduct formation .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., diethylamino group) influence the compound’s electronic properties and reactivity?
- Methodological Answer : The diethylamino group enhances electron density on the phenyl ring, altering UV absorption maxima (hypsochromic shift) and redox potential. Use cyclic voltammetry to quantify HOMO-LUMO gaps and DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution .
Q. What computational strategies predict binding affinity with biological targets (e.g., kinases)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB IDs 1ATP for topoisomerases). Validate with MD simulations (GROMACS) to assess binding stability. Corrogate results with in vitro kinase inhibition assays .
Q. How can contradictory biological data (e.g., variable IC₅₀ values across cell lines) be resolved?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) to confirm activity. Perform meta-analysis of dose-response curves to identify outliers .
Q. What crystallographic approaches determine the compound’s solid-state conformation?
- Methodological Answer : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate). Collect X-ray diffraction data (Cu-Kα radiation, 293 K) and solve structures using SHELX. Analyze π-π stacking and hydrogen-bonding interactions to correlate with solubility .
Q. What formulation strategies improve solubility for pharmacokinetic studies?
- Methodological Answer : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoemulsion techniques (high-pressure homogenization). Assess stability via HPLC and monitor bioavailability in rodent models using LC-MS/MS .
Q. How does the diethylamino group modulate interactions with cytochrome P450 enzymes?
- Methodological Answer : Perform CYP450 inhibition assays (e.g., CYP3A4 luminescent assays) and compare with control compounds lacking the diethylamino group. Use molecular dynamics to identify steric clashes or hydrogen-bonding disruptions .
Q. What strategies validate synergistic effects with adjuvant compounds (e.g., antibiotics)?
- Methodological Answer : Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use transcriptomics (RNA-seq) to identify pathways affected by combination therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
